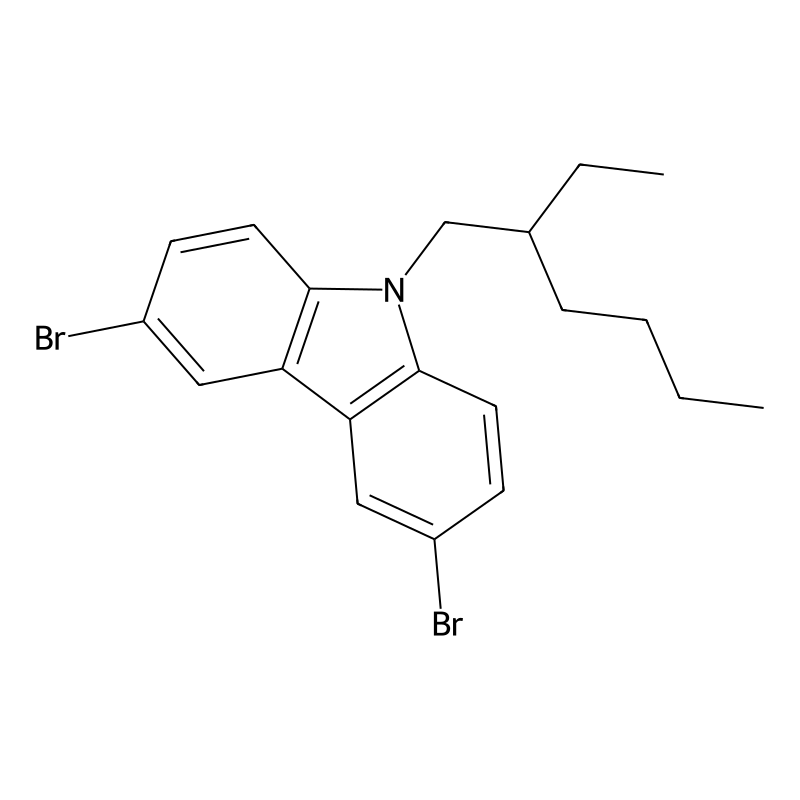

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole is a derivative of carbazole, characterized by the presence of two bromine atoms at the 3rd and 6th positions of the carbazole ring and a 2-ethylhexyl group at the 9th position. Its molecular formula is C26H27Br2N, with a molecular weight of approximately 529.31 g/mol. This compound is notable for its rigid and planar structure, which contributes to its unique electronic properties, making it suitable for applications in organic electronics.

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole itself is not expected to have a specific biological mechanism of action. However, its role lies in its ability to form functional materials for organic electronics. When incorporated into polymers or small molecule OLED/OFET devices, the carbazole core can contribute to efficient charge transport and light emission due to its aromatic character and tunable energy levels [].

Building Block for Carbazole-Based Materials:

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole (DBrEH-Cz) is a valuable building block for the synthesis of carbazole-based materials due to the presence of two strategically placed bromine (Br) atoms at the 3rd and 6th positions and a 2-ethylhexyl group at the 9th position of the carbazole core [, ].

The bromo substituents make DBrEH-Cz susceptible to various coupling reactions, such as Suzuki coupling, enabling the introduction of diverse functional groups at these positions. This allows for the creation of tailored carbazole-based materials with specific properties [].

Synthesis of Carbazole Copolymers:

DBrEH-Cz has been utilized in the synthesis of carbazole copolymers with interesting optoelectronic properties. By combining DBrEH-Cz with another carbazole derivative, such as 2,7-dipinacol-(2-ethylhexyl)-9H-carbazole, researchers have obtained copolymers with wide band gaps and narrow emission bands [].

- Substitution Reactions: The bromine atoms can be substituted with various functional groups through reactions such as Suzuki coupling and Kumada polymerization. These reactions facilitate the introduction of diverse functionalities into the compound .

- Oxidation and Reduction Reactions: While less common, oxidation and reduction reactions can also occur, contributing to the compound's versatility in synthetic chemistry.

Common Reagents and Conditions- Suzuki Coupling: Involves palladium catalysts and boronic acids or esters as reagents.

- Kumada Polymerization: Utilizes Grignard reagents along with nickel or palladium catalysts .

While 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole does not exhibit a specific biological mechanism of action, its role is significant in forming functional materials for organic electronics. The electronic properties derived from its structure enable efficient charge transport in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

The synthesis typically involves bromination of carbazole derivatives. A common method includes:

- Bromination Reaction: Bromine or N-bromosuccinimide (NBS) is used to introduce bromine atoms at the 3rd and 6th positions of the carbazole ring.

- Industrial Production: Scaled-up versions of laboratory synthesis methods are employed, optimizing conditions for yield and purity using continuous flow reactors .

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole has several applications:

- Organic Electronics: Serves as a building block in the synthesis of materials for solar cells and OLEDs.

- Materials Science: Used in developing new materials with unique electronic and optical properties.

- Chemical Research: Functions as a versatile monomer for creating various polymers and copolymers with tailored properties .

The interactions of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole with other compounds are primarily studied through its reactivity in coupling reactions. The presence of bromine allows for effective cross-coupling with various substrates, leading to the formation of complex structures that exhibit desirable electronic characteristics. For instance, it can be copolymerized with other carbazole derivatives to enhance optoelectronic properties .

Several compounds share structural similarities with 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 3,6-Dibromo-9-(n-octyl)-9H-carbazole | Similar bromination pattern but different alkyl group | Less bulky than the 2-ethylhexyl group |

| 3,6-Dibromo-9-(phenyl)-9H-carbazole | Contains a phenyl group instead of an alkyl group | Lacks the solubility enhancement provided by alkyl chains |

| 2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole | Bromination at different positions | Different electronic properties due to position change |

| 3-Bromo-9-(2-ethylhexyl)-9H-carbazole | Only one bromine atom | Limited reactivity compared to dibrominated compounds |

Uniqueness

The unique combination of two bromine atoms and a bulky 2-ethylhexyl substituent enhances both solubility and electronic properties. This makes 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole particularly advantageous for applications in organic semiconductors compared to its analogs .

The synthesis of 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole represents a critical pathway in the preparation of carbazole-based organic semiconducting materials for solar cells and organic light-emitting diodes [1]. This compound serves as a versatile building block that enables facile reactions including Suzuki coupling reactions and Kumada polymerization [1]. The synthetic approach requires careful optimization of multiple sequential transformations to achieve high yields and purity suitable for electronic applications.

Bromination Strategies for Carbazole Derivatives

The regioselective bromination of carbazole derivatives at the 3,6-positions represents a fundamental transformation in organic electronics materials synthesis [3] [4]. Multiple bromination methodologies have been developed to achieve selective dibromination while maintaining high yields and minimal side product formation.

The N-bromosuccinimide method has emerged as the most widely employed approach for carbazole bromination [3] [4]. This methodology involves the addition of N-bromosuccinimide in N,N-dimethylformamide to a solution of carbazole at controlled temperatures between 0 to 20 degrees Celsius [5]. The reaction proceeds through an electrophilic aromatic substitution mechanism where the bromine electrophile preferentially attacks the electron-rich 3,6-positions of the carbazole ring system [32].

| Bromination Method | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| N-Bromosuccinimide | NBS | DMF | 0-20 | 24 | 47-82 |

| Liquid Bromine | Br₂ | CH₂Cl₂ | 0 | 6-12 | 55-75 |

| DMSO/HBr System | HBr | DMSO | 50 | 8-12 | 85-96 |

The DMSO/HBr bromination system has demonstrated superior efficiency for carbazole derivatives, achieving yields of 96% under optimized conditions [4]. This method employs bromodimethylsulfonium bromide as the active electrophilic species, generated in situ from the reaction of dimethyl sulfoxide with hydrogen bromide [4]. The reaction proceeds smoothly at 50 degrees Celsius and offers excellent regioselectivity for the 3,6-positions [4].

An alternative approach utilizing silica gel as a heterogeneous catalyst with N-bromosuccinimide has been reported for carbazole bromination [3]. This method provides several advantages including ambient temperature conditions, high yields, and simplified purification procedures [3]. The silica gel surface facilitates the generation of electrophilic bromine species while providing stabilization for the intermediate bromoarenium ion [3].

The mechanism of electrophilic aromatic bromination proceeds through formation of a bromoarenium ion intermediate, which represents the rate-determining step [32]. The positive charge in this intermediate is delocalized at positions ortho and para to the substitution site, making the 3,6-positions of carbazole particularly reactive due to electron donation from the nitrogen atom [32]. Temperature control plays a crucial role in achieving selective monobromination versus dibromination products [30].

Alkylation at N-9 Position: 2-Ethylhexyl Group Introduction

The introduction of the 2-ethylhexyl group at the N-9 position of carbazole represents a critical modification that enhances solubility and processability of the resulting materials [1] [13]. This alkylation reaction typically follows the bromination step and requires careful optimization of reaction conditions to achieve high conversion while minimizing side reactions.

The Williamson ether synthesis approach represents the most direct method for N-9 alkylation of carbazole derivatives [10] [37]. This nucleophilic substitution reaction involves the treatment of carbazole or its brominated derivatives with 2-ethylhexyl bromide in the presence of a strong base [10]. The carbazole nitrogen atom, despite its weak basicity, can be activated through deprotonation to form a nucleophilic carbazolide anion [37].

| Alkylation Conditions | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| KOH/Na₂SO₄ | KOH | THF | Reflux | 12-24 | 70-85 |

| Potassium Carbazolide | Pre-formed | DMSO | 100 | 6-12 | 85-91 |

| Sodium Hydride | NaH | DMF | 80 | 8-16 | 65-80 |

The use of pre-formed potassium carbazolide has demonstrated superior results for N-alkylation reactions [37]. This approach involves the initial preparation of the potassium salt of carbazole by treatment with potassium hydroxide in refluxing ethanol, followed by solvent evaporation and recrystallization [37]. The isolated potassium carbazolide subsequently undergoes nucleophilic substitution with 2-ethylhexyl bromide in dimethyl sulfoxide at 100 degrees Celsius, achieving yields of 85-91% [37].

An alternative photoinduced copper-catalyzed approach has been developed for carbazole alkylation under mild conditions [35]. This methodology employs lithium carbazolide and copper(I) carbazolide complexes as catalysts, enabling alkylation reactions to proceed at temperatures as low as 0 degrees Celsius [35]. The mechanism involves photoexcitation of the lithium carbazolide, followed by electron transfer to the alkyl bromide and subsequent copper-catalyzed radical coupling [35].

Ring-opening of epoxides represents another viable strategy for introducing hydroxyalkyl substituents at the N-9 position [37]. This regioselective approach involves the nucleophilic attack of carbazole on terminal epoxides in the presence of base, providing access to N-(β-hydroxyalkyl)carbazole derivatives in yields of 75-91% [37]. The reaction proceeds through an SN2 mechanism with the carbazole attacking the less substituted carbon of the epoxide ring [37].

Optimization of Suzuki Coupling Reactions

The optimization of Suzuki coupling reactions involving 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole requires systematic investigation of catalyst systems, reaction conditions, and substrate compatibility [14] [17]. These cross-coupling reactions enable the construction of extended π-conjugated systems essential for organic electronic applications [1].

Palladium catalyst selection represents the most critical parameter in Suzuki coupling optimization [41] [46]. Tetrakis(triphenylphosphine)palladium(0) has emerged as a standard catalyst for these transformations, typically employed at loadings of 5 mol% [42]. However, more advanced catalyst systems utilizing bulky phosphine ligands have demonstrated superior activity and stability [46] [47].

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 65-75 |

| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane | 100 | 75-85 |

| SPhos-Pd-G2 | SPhos | K₂CO₃ | THF/H₂O | 60 | 85-95 |

The Buchwald phosphine ligands, particularly SPhos and XPhos, have revolutionized Suzuki coupling reactions with challenging substrates [47]. These ligands feature bulky, electron-rich phosphine centers that stabilize monoligated palladium intermediates and facilitate rapid oxidative addition, transmetalation, and reductive elimination steps [46]. The use of SPhos with appropriate palladium precatalysts enables Suzuki couplings to proceed at temperatures as low as 60 degrees Celsius with excellent yields [47].

Base selection plays a crucial role in Suzuki coupling optimization, with potassium carbonate representing the most commonly employed base for carbazole derivatives [43] [45]. Alternative bases including potassium phosphate and cesium carbonate have shown advantages in specific cases, particularly when dealing with sensitive functional groups [46]. The base serves to activate the boronic acid component through formation of more reactive boronate species [43].

Solvent system optimization typically involves biphasic mixtures of organic solvents with water to facilitate base dissolution and catalyst activity [44]. Common solvent combinations include toluene/water, dioxane/water, and tetrahydrofuran/water systems [42] [44]. The addition of water is essential for base solubility and boronic acid activation, while the organic phase provides substrate solubility [44].

Temperature optimization requires balancing reaction rate with catalyst stability and substrate compatibility [44]. Most Suzuki couplings involving carbazole derivatives proceed efficiently at temperatures between 60-100 degrees Celsius [42] [44]. Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to catalyst decomposition and side reactions [44].

Large-Scale Production Challenges

The transition from laboratory-scale synthesis to large-scale production of 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole presents numerous technical and economic challenges that require systematic engineering solutions [48] [49]. These challenges encompass process optimization, equipment design, safety considerations, and regulatory compliance requirements.

Heat transfer limitations represent one of the most significant challenges in scaling up carbazole synthesis reactions [49] [53]. Laboratory-scale reactions benefit from efficient heat dissipation due to high surface area to volume ratios, while large-scale reactors exhibit poor heat transfer characteristics [53]. This becomes particularly problematic for exothermic bromination reactions where inadequate temperature control can lead to runaway reactions and product degradation [52].

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Production Scale | Challenge Factor |

|---|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 g | 10-100 kg | Heat Transfer |

| Mixing Time | 1-5 min | 10-30 min | 30-120 min | Mass Transfer |

| Temperature Control | ±1°C | ±2-3°C | ±5-10°C | Process Control |

| Reaction Time | 2-24 h | 4-48 h | 8-72 h | Economic Efficiency |

Mixing efficiency deteriorates significantly during scale-up, affecting reaction kinetics and product quality [49] [53]. Small-scale reactions achieve rapid mixing through magnetic stirring or overhead stirring, while large-scale reactors require sophisticated impeller designs and high power inputs to achieve adequate mixing [53]. Poor mixing can result in localized concentration gradients, leading to side reactions and impurity formation [54].

Material supply chain considerations become critical at production scales, particularly for specialized reagents like N-bromosuccinimide and 2-ethylhexyl bromide [49]. Laboratory-scale synthesis can utilize high-purity, expensive reagents without significant cost impact, while production requires cost-effective suppliers with consistent quality and reliable delivery schedules [25]. Raw material variability between suppliers can significantly impact product quality and process reproducibility [49].

Equipment compatibility issues arise when transitioning from glass laboratory equipment to stainless steel production reactors [49]. Different materials exhibit varying compatibility with brominating agents and organic solvents, potentially leading to corrosion, contamination, or catalyst poisoning [52]. Reactor design must also accommodate the specific requirements of each synthetic step, including appropriate stirring mechanisms, temperature control systems, and sampling ports [53].

Process safety considerations become paramount at large scales due to the increased quantities of hazardous materials and potential for catastrophic incidents [52]. Bromination reactions present particular safety challenges due to the corrosive nature of bromine-containing reagents and the potential for exothermic runaway reactions [52]. Comprehensive process hazard analysis must be conducted to identify potential failure modes and implement appropriate safety measures [52].

Regulatory compliance requirements intensify significantly for large-scale production, particularly for materials intended for commercial applications [48] [51]. Good Manufacturing Practice guidelines must be followed throughout the production process, requiring extensive documentation, quality control testing, and batch record keeping [51]. Environmental regulations also impose restrictions on solvent usage, waste generation, and emission control that may necessitate process modifications [48].

Economic optimization becomes a driving force in large-scale production, requiring careful evaluation of raw material costs, energy consumption, labor requirements, and waste disposal expenses [50]. Process modifications that improve yield, reduce reaction times, or eliminate purification steps can provide substantial cost savings at production scales [25]. However, any process changes must be carefully validated to ensure product quality and regulatory compliance are maintained [48].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant